Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060040-15-3) is a pyrazole-based ester featuring a 2,4-difluorophenyl substituent and a methyl group on the pyrazole ring. Its molecular formula is C₁₅H₁₅F₂N₂O₃ (MW: 309.3 g/mol). The compound is part of a broader class of heterocyclic derivatives studied for applications in medicinal chemistry and materials science, particularly due to the fluorine substituents enhancing metabolic stability and lipophilicity .
Properties
Molecular Formula |
C14H14F2N2O3 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H14F2N2O3/c1-3-21-13(19)7-10-8(2)17-18(14(10)20)12-5-4-9(15)6-11(12)16/h4-6,17H,3,7H2,1-2H3 |
InChI Key |
MJPDQLNPSARXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Table 1: Phenyl Substituent Modifications
Key Observations :
- Fluorine substituents (Target) improve bioavailability compared to cyano analogues, which are more polar and may face solubility challenges .
Heterocycle Modifications
Table 2: Heterocycle Variations
Key Observations :
Ester Group Variations
Table 3: Ester Group Comparisons
Key Observations :
Structural Complexity
Table 4: Complex Cyclic Systems
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
